5-Methoxypyridin-3-ylmagnesium bromide, 0.25 M in THF
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Overview
Description
5-Methoxypyridin-3-ylmagnesium bromide, 0.25 M in tetrahydrofuran (THF), is a specialized organometallic reagent used in organic synthesis. This compound is a Grignard reagent, which is known for its reactivity with various electrophiles to form carbon-carbon bonds. The presence of the methoxy group on the pyridine ring enhances its reactivity and selectivity in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Methoxypyridin-3-ylmagnesium bromide is typically synthesized through the reaction of 5-methoxypyridine with magnesium bromide in the presence of THF as a solvent. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen. The reaction conditions often involve refluxing the mixture to ensure complete formation of the Grignard reagent.
Industrial Production Methods
In an industrial setting, the production of 5-Methoxypyridin-3-ylmagnesium bromide follows similar principles but on a larger scale. The process involves the use of large reactors equipped with systems to maintain an inert atmosphere and control temperature. The purity of the final product is ensured through various purification techniques such as distillation or crystallization.
Chemical Reactions Analysis
Types of Reactions
5-Methoxypyridin-3-ylmagnesium bromide undergoes several types of chemical reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones, esters) to form alcohols.
Nucleophilic Substitution: Reacts with alkyl halides to form new carbon-carbon bonds.
Coupling Reactions: Participates in cross-coupling reactions such as the Kumada coupling to form biaryl compounds.
Common Reagents and Conditions
Common reagents used with 5-Methoxypyridin-3-ylmagnesium bromide include:
- Carbonyl compounds (e.g., formaldehyde, acetone)
- Alkyl halides (e.g., methyl iodide, ethyl bromide)
- Transition metal catalysts (e.g., palladium, nickel) for coupling reactions
The reactions are typically carried out under anhydrous conditions to prevent the Grignard reagent from decomposing.
Major Products Formed
The major products formed from reactions involving 5-Methoxypyridin-3-ylmagnesium bromide include:
- Alcohols from nucleophilic addition to carbonyl compounds
- Substituted pyridines from nucleophilic substitution reactions
- Biaryl compounds from coupling reactions
Scientific Research Applications
5-Methoxypyridin-3-ylmagnesium bromide is used in various scientific research applications, including:
Organic Synthesis: Used to form carbon-carbon bonds in the synthesis of complex organic molecules.
Pharmaceutical Research: Employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Material Science: Utilized in the preparation of functional materials with specific properties.
Chemical Biology: Used in the modification of biomolecules for studying biological processes.
Mechanism of Action
The mechanism of action of 5-Methoxypyridin-3-ylmagnesium bromide involves the nucleophilic attack of the magnesium-bound carbon on electrophilic centers. The methoxy group on the pyridine ring can influence the reactivity by stabilizing the negative charge developed during the reaction. The molecular targets and pathways involved depend on the specific reaction and the nature of the electrophile.
Comparison with Similar Compounds
Similar Compounds
- 5-Methoxypyridin-2-ylmagnesium bromide
- 5-Methoxypyridin-4-ylmagnesium bromide
- 3-Methoxypyridin-2-ylmagnesium bromide
Uniqueness
5-Methoxypyridin-3-ylmagnesium bromide is unique due to the position of the methoxy group on the pyridine ring, which can significantly influence its reactivity and selectivity in chemical reactions. This positional isomerism allows for the fine-tuning of reaction conditions and outcomes, making it a valuable reagent in organic synthesis.
Properties
IUPAC Name |
magnesium;5-methoxy-3H-pyridin-3-ide;bromide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6NO.BrH.Mg/c1-8-6-3-2-4-7-5-6;;/h3-5H,1H3;1H;/q-1;;+2/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEQZJECPMYTVIU-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=C[C-]=C1.[Mg+2].[Br-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrMgNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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